molecular formula C18H22N2O3 B6953246 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B6953246
M. Wt: 314.4 g/mol
InChI Key: VPKAIGQTIXDFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound that features both oxazole and isochromene moieties

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11(16-12(2)20-23-13(16)3)10-19-18(21)17-15-7-5-4-6-14(15)8-9-22-17/h4-7,11,17H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKAIGQTIXDFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)CNC(=O)C2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the isochromene moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring . The isochromene moiety can be synthesized through a series of steps involving the cyclization of a suitable precursor, often under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isochromene moiety can also interact with biological molecules, contributing to the compound’s overall activity. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and isochromene derivatives, such as:

    3,5-dimethyl-1,2-oxazole: A simpler oxazole derivative with similar chemical properties.

    Isochromene-1-carboxamide: A compound with a similar isochromene moiety.

Uniqueness

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to the combination of the oxazole and isochromene moieties in a single molecule. This combination can result in unique chemical and biological properties that are not observed in simpler derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.